1,7-Phenanthroline

Catalog No.
S568727
CAS No.
230-46-6
M.F
C12H8N2
M. Wt
180.2 g/mol
Availability
In Stock
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1,7-Phenanthroline

CAS Number

230-46-6

Product Name

1,7-Phenanthroline

IUPAC Name

1,7-phenanthroline

Molecular Formula

C12H8N2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H

InChI Key

OZKOMUDCMCEDTM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1

Solubility

27 [ug/mL]

Synonyms

AKOS 90061;1,7-PHENANTHROLINE;PHENANTHROLINE;M-PHENANTHROLINE;1,5-Diazaphenanthrene;4,10-Phenanthroline;NSC 35679;Pyrido[2,3-f]quinoline

Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1

Metal Complexation and Catalysis:

,7-Phenanthroline readily forms stable complexes with various metal ions due to its electron-rich nitrogen atoms. These complexes find applications in:

  • Catalysis: As catalysts for various organic reactions, including hydrogenation, oxidation, and coupling reactions .
  • Sensors: As components of sensors for metal ions, utilizing their specific binding properties .

Material Science:

,7-Phenanthroline derivatives exhibit potential applications in material science, particularly in:

  • Organic Light-Emitting Diodes (OLEDs): As hole-blocking materials in OLEDs, improving device performance and efficiency .
  • Antimicrobial Materials: Some derivatives exhibit promising antimicrobial activity, suggesting potential for developing new antimicrobial materials .

Medicinal Chemistry:

Research explores the potential of 1,7-phenanthroline derivatives in medicinal chemistry:

  • Anticancer Activity: Studies have investigated the potential of certain derivatives for their antitumor and anticancer properties . However, further research is needed to determine their efficacy and safety.
  • Anticholinesterase Activity: Some derivatives have shown moderate activity in inhibiting cholinesterase enzymes, which could be relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

1,7-Phenanthroline is an organic compound with the molecular formula C12H8N2C_{12}H_{8}N_{2}. It is characterized by a tricyclic structure composed of three fused aromatic rings, with nitrogen atoms located at the 1 and 7 positions. This compound is notable for its ability to form stable chelates with various metal ions, making it a valuable ligand in coordination chemistry. Its unique structure allows it to participate in a variety of

The primary mechanism of action of 1,7-phenanthroline lies in its ability to form coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal involved. For instance, iron(II) complexes with 1,7-phenanthroline can act as electron transfer catalysts in reactions [].

1,7-phenanthroline is considered a mild irritant and may cause skin and eye irritation upon contact. It is recommended to handle it with appropriate personal protective equipment (PPE) like gloves and safety glasses [].

, primarily due to its nitrogen atoms. Key reactions include:

  • Coordination with Metal Ions: 1,7-Phenanthroline can coordinate with transition metals, forming complexes that are useful in catalysis and sensing applications. For instance, it can form complexes with iron(II), copper(II), and nickel(II) ions.
  • Oxidation Reactions: The compound can be oxidized to form various derivatives, which may have different properties and applications.
  • Substitution Reactions: The nitrogen atoms in the phenanthroline structure can participate in electrophilic substitution reactions, allowing for the synthesis of various derivatives.

1,7-Phenanthroline exhibits notable biological activities. It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation. Additionally, it has shown antimicrobial properties against various pathogens. Its interaction with metal ions also suggests potential applications in biochemical assays and as a probe for studying metalloproteins.

Several methods exist for synthesizing 1,7-phenanthroline:

  • From Substituted Anilines: A common synthesis route involves the reaction of substituted anilines with paraformaldehyde under acidic conditions.
  • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that allow for the facile synthesis of 1,7-phenanthroline derivatives bearing various substituents .
  • Aza-Diels-Alder Reaction: This method utilizes the aza-Diels-Alder reaction to construct the phenanthroline framework efficiently .

1,7-Phenanthroline finds applications across various fields:

  • Coordination Chemistry: Its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.
  • Analytical Chemistry: It is employed as a reagent for detecting metal ions in solution.
  • Biological Research: Due to its biological activity, it is used in studies related to cancer and antimicrobial agents.

Studies on the interactions of 1,7-phenanthroline with metal ions have revealed its potential as a selective chelator. For instance, it has been shown to selectively bind iron(II) ions over other metals, which is crucial for applications in biological systems where iron plays a vital role. Understanding these interactions helps in designing better ligands for specific applications in medicinal chemistry and materials science.

Several compounds share structural similarities with 1,7-phenanthroline. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
4,7-PhenanthrolineTricyclic aromaticDifferent coordination properties compared to 1,7-isomer .
PhenanthrolineTricyclic aromaticLacks nitrogen atoms at positions 1 and 7; less effective as a chelator.
2,9-DimethylphenanthrolineDimethyl-substitutedEnhanced solubility and altered electronic properties; used in specific catalytic applications.

Each of these compounds has distinct properties that influence their reactivity and applications, making 1,7-phenanthroline unique due to its specific nitrogen placement within the aromatic system.

1,7-Phenanthroline, a nitrogen-containing heterocyclic compound, emerged as a structural isomer of the more widely studied 1,10-phenanthroline. While 1,10-phenanthroline gained prominence in coordination chemistry during the early 20th century due to its strong metal-binding properties, the 1,7-isomer remained relatively underexplored until recent decades. The first documented synthesis of 1,7-phenanthroline dates to the mid-20th century, with early reports focusing on its unique electronic structure and potential as a ligand. Its discovery paralleled advances in heterocyclic chemistry, particularly in the synthesis of aza-aromatic compounds derived from phenanthrene.

The compound’s limited early adoption stemmed from challenges in selective synthesis. Traditional methods for phenanthroline production, such as the Skraup reaction used for 1,10-phenanthroline, proved inefficient for isolating the 1,7-isomer. Breakthroughs in multicomponent reactions during the 2000s enabled more targeted syntheses, renewing interest in its chemical properties.

Structural Classification and Nomenclature

1,7-Phenanthroline (C₁₂H₈N₂) belongs to the diazaphenanthrene family, featuring a fused tricyclic aromatic system with nitrogen atoms at the 1 and 7 positions. Its IUPAC name, pyrido[2,3-f]quinoline, reflects the bicyclic components: a pyridine ring fused to a quinoline moiety. The molecular structure exhibits planar geometry, with bond lengths and angles consistent with aromatic delocalization.

Table 1: Fundamental Structural Properties

PropertyValueSource
Molecular FormulaC₁₂H₈N₂
Molecular Weight180.21 g/mol
CAS Registry Number230-46-6
Crystal SystemMonoclinic (predicted)
Hybridizationsp² (nitrogen centers)

Key Positional Isomerism (1,7- vs. 1,10-Phenanthroline)

The positional isomerism between 1,7- and 1,10-phenanthrolines profoundly impacts their chemical behavior:

  • Coordination Geometry: 1,10-Phenanthroline acts as a bidentate ligand, forming octahedral complexes with transition metals. In contrast, 1,7-phenanthroline’s nitrogen spacing (5.2 Å vs. 2.8 Å in 1,10-isomer) prevents conventional chelation, favoring monodentate or bridging coordination modes.
  • Electronic Effects: DFT calculations reveal reduced π-accepting ability in 1,7-phenanthroline due to decreased orbital overlap between nitrogen lone pairs. This results in weaker metal-ligand bonding compared to 1,10-phenanthroline complexes.
  • Applications Divergence: While 1,10-phenanthroline dominates in catalysis and bioinorganic chemistry, the 1,7-isomer finds niche roles in organic electronics and as a structural motif in supramolecular assemblies.

1,7-Phenanthroline demonstrates potent induction capabilities for hepatic phase II detoxification enzymes, particularly uridine diphosphate-glucuronosyltransferases (UGTs) and multidrug resistance-associated proteins (MRPs). Oral administration of 75-150 mg/kg/day in rat models induced UGT1A6 mRNA levels by 17-20-fold and UGT2B1 by 3-4-fold within 72 hours [1] [2]. Concurrently, hepatic Mrp3 expression surged 36-99-fold, creating a coordinated detoxification system that enhances glucuronide conjugation and subsequent biliary excretion of metabolites [1].

The induction mechanism involves transcription-dependent pathways, as evidenced by complete suppression of mRNA elevation when pretreated with actinomycin D [2]. Comparative studies with oltipraz reveal analogous temporal patterns, where maximal enzyme induction occurs 12-18 hours post-treatment through nuclear receptor-mediated signaling [2]. Notably, 1,7-phenanthroline simultaneously downregulates phase I cytochrome P450 enzymes (CYP2C11 by 80%) and organic anion-transporting polypeptides (Oatp2 by 50%), creating a metabolic shift toward conjugation reactions over oxidative metabolism [1].

Table 1: Hepatic Enzyme Modulation by 1,7-Phenanthroline (75 mg/kg/day)

TargetFold ChangeFunction
UGT1A6+17Glucuronidation of phenols
Mrp3+99Basolateral efflux transport
CYP2C11-0.8Testosterone hydroxylation
Quinone reductase+11Quinone detoxification

Antimicrobial and Antifungal Modes of Action

Silver(I) complexes incorporating 1,7-phenanthroline exhibit broad-spectrum antifungal activity, particularly against Candida species. The [Ag(NO3)(1,7-phen)2] complex demonstrates minimal inhibitory concentrations (MIC) of 1.2-11.3 μM against C. albicans, C. glabrata, C. krusei, and C. parapsilosis [4]. Mechanistic studies reveal dual action:

  • Reactive oxygen species (ROS) induction: Treatment increases intracellular superoxide levels 4.8-fold within 2 hours, overwhelming fungal antioxidant defenses [4].
  • DNA interaction: The complexes intercalate into fungal DNA, reducing replication efficiency by 62% at sub-MIC concentrations [4].

Table 2: Antifungal Activity of 1,7-Phenanthroline-Silver Complexes

SpeciesMIC (μM)ROS IncreaseDNA Binding Affinity (Kd)
C. albicans1.24.8x2.3 × 10^7 M^-1
C. glabrata3.43.1x1.7 × 10^7 M^-1
C. krusei5.62.9x1.1 × 10^7 M^-1

DNA-Macromolecule Interactions and Intercalation Dynamics

While primarily recognized for enzyme induction, 1,7-phenanthroline derivatives demonstrate sequence-specific DNA interactions. The planar aromatic system enables intercalation into AT-rich regions, with binding constants (Kd) reaching 10^7 M^-1 for fungal genomic DNA [4]. Molecular dynamics simulations reveal:

  • Intercalation depth: 3.2 Å penetration between base pairs
  • Helix distortion: 28° unwinding angle upon ligand insertion
  • Groove binding: Additional stabilization through hydrogen bonding with adenine N3 atoms

These interactions disrupt DNA replication machinery, synergizing with ROS-mediated damage to achieve fungicidal effects [4].

Xenobiotic Transporter Modulation and Hepatobiliary Effects

1,7-Phenanthroline significantly alters hepatobiliary transport through differential regulation of sinusoidal and canalicular transporters:

Upregulated Transporters

  • Mrp3: 99-fold increase in basolateral efflux capacity [1]
  • Mrp2: 2.1-fold elevation in canalicular conjugate export [1]

Downregulated Transporters

  • Oatp2: 50% reduction in organic anion uptake [1]
  • NTCP: 35% decrease in bile acid import [1]

This transporter profile creates a "hepatocyte shielding" effect, favoring systemic elimination of conjugated metabolites over hepatic accumulation. Pharmacokinetic modeling predicts a 3.4-fold increase in biliary clearance for glucuronidated compounds when co-administered with 1,7-phenanthroline [1].

Figure 1: Hepatobiliary Transport Modulation

Basolateral Space          Hepatocyte            Canalicular Space  ↑ Mrp3 (99x)           ← Phase II Metabolism →  ↑ Mrp2 (2.1x)  ↓ Oatp2 (0.5x)                                  ↓ BSEP (0.7x)  

The structural chemistry of 1,7-phenanthroline complexes exhibits remarkable diversity, ranging from discrete mononuclear species to extended polynuclear networks. This structural variation arises from the ligand's unique ability to adopt different coordination modes and its tendency to facilitate intermolecular interactions through π-π stacking and hydrogen bonding [18] [19].

Mononuclear Complex Architectures

Mononuclear complexes of 1,7-phenanthroline typically feature the ligand in monodentate coordination mode, leading to coordinatively unsaturated metal centers that require additional ligands for stabilization [3] [5]. The silver(I) complexes [Ag(1,7-phen-N7)₂]X represent archetypal mononuclear structures where two 1,7-phenanthroline ligands coordinate through their N7 nitrogen atoms, creating distorted tetrahedral geometries [3].

The mononuclear zinc complex Zn(H₂O)₄(phen)₂·H₂O demonstrates an alternative structural motif where 1,7-phenanthroline acts as a bidentate ligand, though with reduced efficiency compared to 1,10-phenanthroline [10]. The resulting six-coordinate structure features four aqua ligands completing the coordination sphere, with the phenanthroline ligand occupying two coordination sites [10].

Mixed-ligand mononuclear complexes such as [Zn(Hpma)(phen)Cl] showcase the ability of 1,7-phenanthroline to participate in heteroleptic coordination environments [11]. These structures adopt distorted square pyramidal geometries and are stabilized through hydrogen bonding and π-π stacking interactions in the solid state [11].

Polynuclear Complex Networks

The formation of polynuclear complexes with 1,7-phenanthroline often involves the ligand's capacity to function as a bridging unit, despite its preference for monodentate coordination [20] [7]. The ligand's extended aromatic system facilitates π-π stacking interactions between adjacent complex units, leading to supramolecular assemblies [20] [7].

Dinuclear silver complexes such as Ag₂(L₁)₂(CH₃CN)₂₂ demonstrate how substituted phenanthroline ligands can bridge two metal centers through Ag···Ag interactions, with separations ranging from 3.208(2) to 3.248(1) Å [19]. These dinuclear structures are further stabilized by π-π stacking between phenanthroline units [19].

Linear coordination polymers represent another important class of polynuclear structures. Copper(I) complexes with 4,7-phenanthroline form infinite chains where each copper center is coordinated by two bridging phenanthroline ligands [8] [9]. The polymeric structure [Cu(phen)(MeCN)]BF₄ features copper atoms in distorted trigonal geometries with acetonitrile molecules completing the coordination sphere [8] [9].

Three-Dimensional Networks

Extended three-dimensional structures can form when 1,7-phenanthroline derivatives participate in coordination polymer formation [20] [7]. The ligand's ability to adopt various bridging modes, combined with favorable packing interactions, leads to complex network topologies [20] [7].

Research on mixed-ligand silver pyrazolate complexes has revealed that 4,6-dimethylpyrimidine and 4,7-phenanthroline produce polymeric structures when combined with silver pyrazolate precursors [20] [7]. These polymers feature saddle-shaped silver units connected through phenanthroline bridges, creating unique three-dimensional architectures [20] [7].

Structural Characterization Methods

Single-crystal X-ray diffraction analysis has been the primary tool for elucidating the structural diversity of 1,7-phenanthroline complexes [3] [10] [11]. These studies have revealed critical structural parameters including bond lengths, angles, and intermolecular interactions that govern complex stability and properties [3] [10] [11].

The structures typically exhibit several common features:

  • Metal-nitrogen bond lengths ranging from 2.155(3) to 2.185(3) Å for zinc complexes [21]
  • Distorted coordination geometries due to steric constraints [3] [10]
  • Extensive hydrogen bonding networks involving coordinated water molecules [10] [11]
  • π-π stacking interactions between phenanthroline aromatic systems [18] [19]

Factors Influencing Structural Diversity

Several factors contribute to the observed structural diversity in 1,7-phenanthroline complexes:

  • Metal Ion Size and Coordination Preferences: Larger metal ions tend to accommodate higher coordination numbers, leading to more complex structures [10] [11].

  • Counterion Effects: The choice of counterion significantly influences crystal packing and overall structural architecture [3] [5].

  • Solvent Participation: Coordinating solvents can occupy additional coordination sites, affecting the overall geometry and dimensionality [8] [9].

  • Ligand Substitution: Substituted phenanthroline derivatives exhibit altered steric and electronic properties that influence complex formation [19] [20].

The structural diversity of 1,7-phenanthroline complexes continues to provide insights into coordination chemistry principles and offers opportunities for designing materials with specific properties and applications [18] [19].

Catalytic Applications in Organic Synthesis and Oxidation Reactions

The catalytic applications of 1,7-phenanthroline and its metal complexes span a broad range of organic transformations, demonstrating the versatility of this ligand system in promoting various chemical reactions. The unique coordination properties of 1,7-phenanthroline, particularly its ability to form stable complexes with transition metals while maintaining accessible coordination sites, make it valuable for catalytic applications [22] [23].

Oxidation Catalysis

1,7-Phenanthroline metal complexes have shown significant promise in oxidation reactions, particularly in aerobic oxidation processes. Copper(II) complexes with phenanthroline derivatives have been utilized for the aerobic oxidation of 1,10-phenanthroline to phenanthroline-5,6-dione, achieving yields of 85-95% under mild conditions [22]. The catalytic system operates through a mechanism involving irreversible conversion of Cu(II) to Cu(I) species, which leads to catalyst deactivation over time [22].

The development of ruthenium-based water oxidation catalysts incorporating phenanthroline-sulfonate ligands has demonstrated exceptional activity under both sacrificial oxidant and electrocatalytic conditions [23]. The catalyst Ru(4′-X-terpyridine)(phenanthroline-SO₃)OTf shows enhanced performance when functionalized with electron-donating substituents, achieving turnover frequencies of 7.6 s⁻¹ and full conversion of Ce(IV) oxidant in 0.4 hours [23].

Heterogenized copper-phenanthroline systems have been developed for oxygen reduction reactions, where phenanthroline is covalently attached to gold electrodes through diazonium coupling [24]. These immobilized systems exhibit overpotentials of 800 mV and demonstrate the importance of both copper and the organic ligand for catalytic activity [24].

Organic Synthesis Applications

Manganese dioxide-catalyzed reactions utilizing 1,7-phenanthroline derivatives have been developed for the synthesis of complex heterocyclic compounds [25] [26]. The system MnO₂/KO^t^Bu in deep eutectic solvent media facilitates the one-pot synthesis of (E)-6,7-dihydrodibenzo[b,j] [27]phenanthrolines with yields up to 75% [25] [26]. This methodology represents a ligand-free approach that combines dehydrogenative Friedlander annulation with C(sp³)-H functionalization [25] [26].

Phenanthroline-based microporous organic polymers (Phen-MOPs) have been synthesized and employed as platforms for immobilized palladium catalysts [28]. These heterogeneous catalysts demonstrate high efficiency for Suzuki-Miyaura and Heck coupling reactions, with the ability to be reused 10-12 times without significant loss of catalytic activity [28]. The phenanthroline skeleton provides strong coordination sites for palladium while the porous structure ensures good substrate accessibility [28].

Stereoselective Catalysis

Recent developments in phenanthroline-catalyzed glycosylation reactions have demonstrated the ligand's potential for stereoselective transformations [29]. The C4 and C7 positions of phenanthroline can be tuned to develop efficient catalysts for the formation of α-1,2-cis-fluorinated glycosides [29]. Operating at high concentrations with minimal solvent use, these catalytic systems achieve high levels of α-selectivity with moderate to high yields [29].

Density functional theory calculations have provided mechanistic insights into these stereoselective processes, indicating that double S_N2 displacement pathways with phenanthroline catalysts have lower barriers and ensure stereoselective formation of the desired products [29].

Enzymatic Cofactor Regeneration

Transition metal complexes of 1,10-phenanthroline-5,6-dione have shown remarkable efficiency as mediators for NAD⁺ regeneration in enzymatic synthesis [30]. The complexation of phenanthroline-5,6-dione with transition metals increases the catalytic turnover frequency by factors of 14-17 compared to uncomplexed phenanthrolinediones [30]. This enhancement applies to both aerobic-chemical and indirect electrochemical NAD⁺ regeneration for alcohol dehydrogenase-catalyzed alcohol oxidations [30].

Reaction TypeCatalyst SystemConditionsYield (%)TOF (s⁻¹)Key Advantage
Water oxidationRu-phenanthroline-SO₃Electrochemical, pH 1.190+7.6High turnover frequency
Aerobic oxidationCu(II)-phenanthroline25°C, aerobic85-95N/AMild conditions
Suzuki couplingPhen-Pd-MOPRT-60°C85-95N/ARecyclable heterogeneous
NAD⁺ regenerationFe-phenanthroline-dioneAqueous, mild85+14-17xEnhanced efficiency
GlycosylationPhenanthroline derivativesHigh concentration60-85N/AStereoselective

Mechanistic Considerations

The catalytic activity of 1,7-phenanthroline complexes often depends on the ligand's ability to stabilize specific oxidation states of the metal center while maintaining reactivity toward substrates [22] [23]. The monodentate coordination mode prevalent in 1,7-phenanthroline complexes can provide more accessible coordination sites compared to strongly chelating 1,10-phenanthroline systems [22].

Electronic effects play a crucial role in determining catalytic performance. Electron-donating substituents on the phenanthroline framework tend to shift metal redox potentials to less positive values, facilitating oxidative processes [23]. Conversely, electron-withdrawing groups can enhance the Lewis acidity of metal centers, promoting different reaction pathways [23].

The development of immobilized phenanthroline catalysts represents an important advancement in sustainable catalysis, addressing issues of catalyst recovery and reuse that are critical for industrial applications [24] [28]. These heterogenized systems maintain the favorable coordination properties of phenanthroline while providing the practical advantages of heterogeneous catalysis [24] [28].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

12678-01-2
230-46-6

Wikipedia

1,7-phenanthroline

Dates

Last modified: 08-15-2023

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